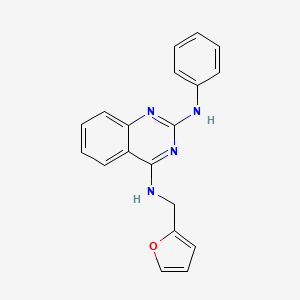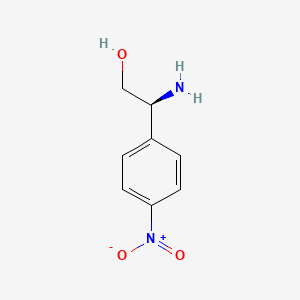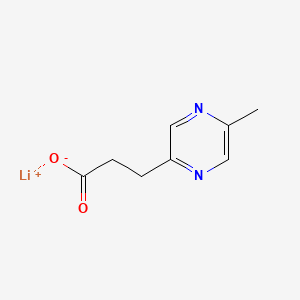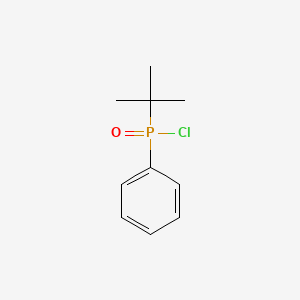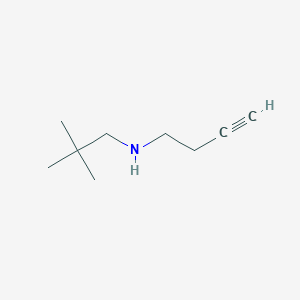![molecular formula C10H9BrO2 B13565122 5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)
5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C10H9BrO2. This compound belongs to the class of benzodioxines, which are characterized by a benzene ring fused to a dioxine ring. The presence of a bromine atom and a vinyl group in its structure makes it a compound of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of 7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The vinyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of 5-amino-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 5-bromo-7-ethyl-2,3-dihydrobenzo[b][1,4]dioxine.
Scientific Research Applications
5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
Uniqueness
5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and potential applications compared to its analogs. The vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-7-ethenyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9BrO2/c1-2-7-5-8(11)10-9(6-7)12-3-4-13-10/h2,5-6H,1,3-4H2 |
InChI Key |
UBYLNYSKAJGOFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C(=C1)Br)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2R)-2-aminopropyl]-N,N-dimethylaniline](/img/structure/B13565042.png)
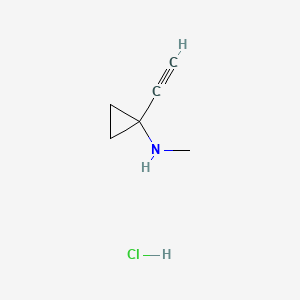
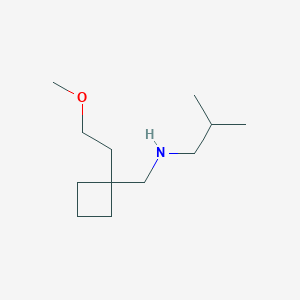
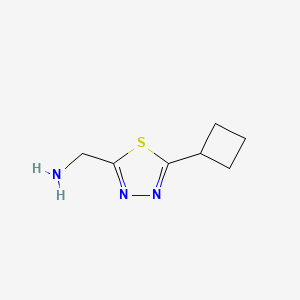
![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)
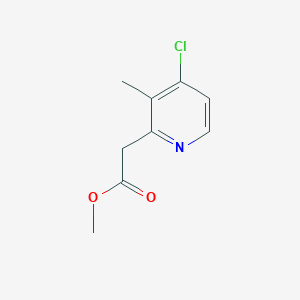
![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)
